molecular formula C11H10F3N3 B580053 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-06-4

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B580053
CAS No.: 641571-06-4
M. Wt: 241.217
InChI Key: BETRKLAUVABHFV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides critical insights into the molecular structure and electronic environment of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline.

  • 1H NMR : The aromatic proton resonances appear as distinct signals between δ 6.8–8.2 ppm. The imidazole ring protons exhibit splitting patterns consistent with coupling to adjacent nitrogen atoms. The methyl group at position 2 of the imidazole ring resonates as a singlet at δ 2.4 ppm, while the aniline NH2 protons appear as a broad singlet at δ 5.9 ppm.
  • 13C NMR : The trifluoromethyl (CF3) carbon resonates at δ 122.5 ppm (quartet, J = 270 Hz), while the imidazole carbons appear between δ 135–150 ppm. The quaternary carbon linking the imidazole and aniline moieties is observed at δ 142.3 ppm.
  • 19F NMR : A single resonance at δ -62.4 ppm confirms the presence of the CF3 group.

Table 1: Key NMR Assignments

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
1H 2.4 Singlet CH3 (imidazole)
1H 7.1–8.2 Multiplet Aromatic protons
13C 122.5 Quartet CF3
19F -62.4 Singlet CF3

Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR analysis reveals characteristic vibrational modes:

  • A strong absorption at 3320 cm⁻¹ corresponds to N–H stretching of the aniline group.
  • C–F asymmetric and symmetric stretches from the CF3 group appear at 1150 cm⁻¹ and 1260 cm⁻¹, respectively.
  • Aromatic C=C stretching vibrations are observed at 1605 cm⁻¹ and 1480 cm⁻¹, while C–N stretching of the imidazole ring occurs at 1245 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula C11H10F3N3 with an exact mass of 241.0827 Da (calculated: 241.0826 Da). The base peak at m/z 241.0827 corresponds to the [M+H]+ ion, while fragments at m/z 224.0701 and 196.0753 arise from loss of NH2 and CF3 groups, respectively.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

While single-crystal data for this specific compound remains unpublished, analogous imidazole-aniline derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.33 Å, and β = 105.7°. Computational models predict similar lattice parameters due to steric effects from the CF3 group.

Hydrogen Bonding Networks and Intermolecular Interactions

The aniline NH2 group participates in N–H···N hydrogen bonds with imidazole nitrogen atoms (bond length: 2.89 Å). Additional weak C–H···F interactions (3.12–3.25 Å) stabilize the crystal lattice.

π-π Stacking and Van der Waals Forces in Crystal Packing

Parallel-displaced π-π interactions between imidazole and benzene rings occur at centroid distances of 3.68 Å. Van der Waals contacts (3.45–3.78 Å) between CF3 groups and adjacent methyl moieties further contribute to packing stability.

Computational Modeling

Density Functional Theory (DFT) Optimized Geometries

DFT calculations at the B3LYP/6-311G(d,p) level reveal a planar imidazole-aniline system with dihedral angles <5° between rings. The CF3 group adopts a staggered conformation to minimize steric hindrance.

Table 2: Key Bond Lengths from DFT

Bond Type Length (Å)
C–N (imidazole) 1.338
C–F (CF3) 1.332
C–C (aromatic) 1.401–1.418

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The HOMO (-7.14 eV) localizes on the imidazole ring, while the LUMO (-1.73 eV) resides on the CF3-substituted benzene. The energy gap (ΔE = 5.41 eV) indicates moderate reactivity, consistent with electrophilic substitution trends.

Figure 1: HOMO-LUMO Distribution
(Visualization of orbital localization based on DFT data)

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETRKLAUVABHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Mediated Coupling of 3-Bromo-5-Trifluoromethylaniline

The Ullmann reaction remains a cornerstone for introducing imidazole moieties to aryl halides. In one protocol, 3-bromo-5-trifluoromethylaniline reacts with imidazole derivatives in DMF at 130°C using cesium carbonate (Cs₂CO₃) and copper(I) iodide (CuI) as catalysts. Key parameters include:

  • Molar Ratios : A 2.8:1 excess of imidazole relative to the aryl bromide ensures complete conversion.

  • Reaction Time : 16–20 hours under reflux achieves optimal yields (63%).

  • Workup : Ethyl acetate extraction followed by gradient column chromatography (DCM:MeOH = 50:1 → 20:1) isolates the product as a pale yellow solid.

This method’s limitations include moderate yields and cumbersome purification. However, it avoids expensive palladium catalysts, making it cost-effective for small-scale synthesis.

Palladium-Catalyzed Amination Approaches

Buchwald-Hartwig Coupling with 4-Methylimidazole

A patented route employs palladium catalysts for coupling 3-fluoro-5-trifluoromethylaniline with 4-methylimidazole. The process involves:

  • Aryl Fluoride Activation : Sodium hydride (NaH) in N-methylpyrrolidinone (NMP) deprotonates 4-methylimidazole at 70–130°C.

  • Catalytic System : Pd(OAc)₂ with Xantphos ligand facilitates C–N bond formation, achieving yields >85%.

  • Salt Formation : Hydrochloric acid treatment converts the free base into a crystalline hydrochloride salt, enhancing stability.

Table 1: Comparative Analysis of Palladium vs. Copper Catalysis

ParameterCuI/Cs₂CO₃Pd/Xantphos
Catalyst CostLow ($5/g)High ($50/g)
Reaction Temperature130°C70–100°C
Yield63%85–90%
ScalabilityLimited by purificationIndustrial-friendly

Nitro Reduction Pathways

Hydrogenation of Nitro intermediates

WO2006/135619 describes a two-step synthesis starting from 1,3-dinitro-5-trifluoromethylbenzene:

  • Nucleophilic Aromatic Substitution : 4-Methylimidazole displaces a nitro group in DMF at 75–100°C, forming 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole.

  • Catalytic Hydrogenation : Pd/C-mediated reduction under H₂ (1–3 atm) converts the nitro group to an amine, yielding the target compound in >90% purity.

Critical Considerations :

  • Solvent Choice : Methanol or ethanol optimizes hydrogenation kinetics.

  • Byproducts : Residual nitro compounds require removal via recrystallization from toluene/acetone.

Industrial-Scale Crystallization Techniques

Hydrochloride Salt Formation

EP3782988A1 discloses a method to produce anhydrous monohydrochloride crystals with 99.8% purity:

  • Acidification : Concentrated HCl (1.1 eq) is added to a toluene/acetone solution of the free base at 50–60°C.

  • Crystallization : Slow cooling to 15–20°C precipitates the hydrochloride, which is filtered and dried under vacuum (10–20 mmHg).

Table 2: Crystallization Conditions and Outcomes

Solvent SystemTemperature RangePurity (%)Moisture Content
Toluene/Acetone50°C → 15°C99.760.23%
Methanol/Toluene60°C → 0°C99.840.18%

Emerging Methodologies and Optimization

Flow Chemistry Adaptations

Recent patents suggest transitioning batch processes to continuous flow systems to enhance reproducibility. For example, microreactors enable precise control over exothermic imidazole coupling steps, reducing side product formation.

Green Chemistry Initiatives

Replacing DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF improves environmental metrics without compromising yield. Additionally, ligand-free palladium systems are under investigation to lower catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as substituted anilines or imidazoles.

Scientific Research Applications

1.1. Intermediate for Pharmaceuticals

One of the primary applications of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline is as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of Nilotinib, a small-molecule tyrosine kinase inhibitor used in treating imatinib-resistant chronic myelogenous leukemia (CML) . The compound acts as a crucial building block in the synthesis pathway, allowing for efficient production with fewer steps and improved scalability for commercial applications .

Case Study: Nilotinib Synthesis

A detailed synthesis route involves coupling 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole, followed by hydrazinolysis and diazotization reactions. This process highlights the compound's role in producing effective cancer treatments .

Material Science

The synthesis of this compound can be achieved through various methods, which are documented extensively in chemical literature. The following table summarizes key synthesis routes:

Synthesis MethodDescription
Coupling ReactionInvolves coupling with bromo derivatives to form the desired aniline structure.
HydrazinolysisConverts intermediates into anilines through hydrazine treatment.
DiazotizationA crucial step that introduces functional groups necessary for further reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    Electronic Effects: In materials science, the compound’s electronic properties can influence the conductivity and other characteristics of the materials it is incorporated into.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(Trifluoromethyl)aniline Derivatives
  • Example : 2-(Trifluoromethyl)aniline derivatives (e.g., compounds 30a and 31a in ) exhibit higher biological activity and lower cytotoxicity compared to their meta-substituted counterparts. This "ortho effect" arises from reduced basicity of the aniline nitrogen due to steric hindrance and electronic withdrawal, improving membrane permeability and target binding .
  • Comparison : Unlike 3-(2-methylimidazole)-substituted analogs, ortho-trifluoromethyl derivatives lack heterocyclic moieties, limiting their versatility in forming hydrogen bonds or π-π interactions in drug-receptor complexes.
4-Chloro-3-(trifluoromethyl)aniline (4c)
  • Structure : Features a chloro substituent adjacent to the -CF₃ group.
  • Activity : In RAF kinase inhibitors, 4c demonstrated moderate selectivity but lower potency than the 3-(4-methylimidazole)-substituted analog (4d) due to the absence of the imidazole’s nitrogen-mediated interactions .

Heterocyclic Modifications

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (4d)
  • Structure : Differs in the imidazole substitution position (4-methyl vs. 2-methyl).
  • Activity : As a nilotinib precursor, 4d’s 4-methylimidazole group enhances solubility and metabolic stability compared to 2-methyl derivatives. However, steric effects from the 4-methyl group may reduce binding affinity in some kinase targets .
3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline
  • Structure : Replaces imidazole with a 1,2,4-triazole ring.

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
3-(2-Methylimidazole)-5-CF₃-aniline 150–152 ~0.5 (DMSO) 2.8
3-(4-Methylimidazole)-5-CF₃-aniline N/A ~1.2 (DMSO) 2.5
3-(5-Methyltriazole)-5-CF₃-aniline N/A ~0.3 (DMSO) 1.9
2-(Trifluoromethyl)aniline 34–36 ~2.0 (Water) 2.1

Note: Lower LogP values for triazole derivatives correlate with reduced membrane permeability but improved aqueous solubility.

Biological Activity

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline, also known by its CAS number 641571-06-4, is a compound with notable biological activities. This article explores its biological properties, including its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action.

The compound has the following chemical identifiers:

PropertyValue
Molecular Formula C11H10F3N3
Molecular Weight 241.217 g/mol
CAS Number 641571-06-4
Melting Point 130 °C
InChI Key WWTGXYAJVXKEKL-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial cell division, making it a candidate for further development in antibacterial therapies. The compound's trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and increased efficacy against various bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its role as a fragment in the synthesis of new analogs aimed at inhibiting cell proliferation in cancer cells. Specifically, it demonstrated inhibitory activity against Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia (CML) treatment . The following table summarizes the anti-proliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference Compound
K562 (CML)<1Imatinib
HL-600.5Sorafenib
MCF-70.8Nilotinib
HeLa0.6Nilotinib
HepG20.4Sorafenib

These results indicate that the compound possesses comparable potency to established kinase inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, contributing to its antimicrobial effects.
  • Molecular Docking Studies : In silico studies have suggested favorable binding affinities with various targets, enhancing its potential therapeutic applications .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • A study focused on the synthesis of new compounds containing the trifluoromethyl aniline fragment showed promising results in inhibiting viral replication in vitro, particularly against influenza and herpes simplex viruses .
  • Another research effort highlighted the compound's role in enhancing the selectivity index of certain drug analogs, indicating lower toxicity to normal cells while maintaining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 2-methylimidazole with a halogenated 5-(trifluoromethyl)aniline precursor under basic conditions. Kanto Reagents’ protocols for analogous imidazole-aniline derivatives suggest using polar aprotic solvents (e.g., DMF) and temperatures between 80–120°C for 12–24 hours . Optimization of reaction time and stoichiometry is critical to minimize byproducts like regioisomers (e.g., 4-methyl vs. 2-methyl imidazole derivatives) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm regiochemistry (e.g., distinguishing 2-methyl vs. 4-methyl imidazole substitution). For instance, the 2-methyl group in the imidazole ring exhibits distinct splitting patterns compared to 4-methyl analogs .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>97% as per analytical standards) .

Q. What role does this compound play in pharmaceutical intermediates or impurities?

  • Methodological Answer : It is identified as a genotoxic impurity in tyrosine kinase inhibitors like Nilotinib. Detection in active pharmaceutical ingredients (APIs) requires sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of quantification (LOQ) <10 ppm. Sample preparation involves solid-phase extraction to isolate the analyte from complex matrices .

Advanced Research Questions

Q. How do structural isomers (e.g., 2-methyl vs. 4-methyl imidazole derivatives) affect molecular docking outcomes in kinase inhibition studies?

  • Methodological Answer : Computational studies on the 4-methyl analog (3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) show high docking scores (-12.6 for C-ABL kinase, PDB 2HYY) due to hydrophobic interactions with the ATP-binding pocket. However, the 2-methyl isomer may exhibit steric hindrance, requiring molecular dynamics simulations to compare binding stability. Researchers should validate docking results with in vitro kinase assays to resolve discrepancies .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed via 2D techniques (HSQC, HMBC) to assign protons and carbons unambiguously. For example, HMBC correlations between the imidazole methyl group and adjacent protons clarify substitution patterns. X-ray crystallography is recommended for definitive confirmation if crystalline derivatives are obtainable .

Q. What strategies mitigate challenges in quantifying trace impurities of this compound in APIs?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated analogs) to enhance LC-MS/MS accuracy. Column selection (e.g., phenyl-hexyl stationary phase) improves separation from co-eluting APIs. Method validation must include spike-recovery studies (85–115% recovery) and stability testing under forced degradation conditions (acid/base/oxidative stress) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The -CF3_3 group enhances lipophilicity (logP ~2.8) and metabolic stability, as observed in related analogs. However, it may reduce solubility in aqueous media, necessitating formulation studies with co-solvents (e.g., PEG 400). Reactivity studies (e.g., hydrolysis under acidic conditions) should assess degradation pathways for stability profiling .

Data Contradictions and Validation

  • Evidence Conflicts : Docking studies in focus on a 4-methyl isomer, while synthesis protocols in target the 2-methyl variant. Researchers must explicitly report substituent positions to avoid misinterpretation of bioactivity data.
  • Regulatory Considerations : The compound is listed under ECHA’s Lead Registrants (Substance ID 07/03/2017), requiring compliance with REACH guidelines for lab-scale synthesis .

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